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molecular formula C11H11BrN2O2 B8392312 6-Bromomethyl-2,4-dimethoxyquinazoline

6-Bromomethyl-2,4-dimethoxyquinazoline

Cat. No. B8392312
M. Wt: 283.12 g/mol
InChI Key: AHLFLTXOJGMMFY-UHFFFAOYSA-N
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Patent
US04992550

Procedure details

A mixture of 2,4-dimethoxy-6-methylquinazoline (8.2 g), N-bromosuccinimide (7.9 g), benzoyl peroxide (0.19 g) and carbon tetrachloride (200 ml) was heated to reflux for 2 hours. The warm solution was filtered and the filtrate was evaporated to give 6-bromomethyl-2,4-dimethoxyquinazoline (11.7 g), m.p. 138°-143° C.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:12]=[C:11]([O:13][CH3:14])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH3:15])[CH:9]=2)[N:4]=1.[Br:16]N1C(=O)CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[Br:16][CH2:15][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[N:4]=[C:3]([O:2][CH3:1])[N:12]=[C:11]2[O:13][CH3:14]

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
COC1=NC2=CC=C(C=C2C(=N1)OC)C
Name
Quantity
7.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.19 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The warm solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C2C(=NC(=NC2=CC1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: CALCULATEDPERCENTYIELD 102.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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